molecular formula C16H9Cl2NO2 B5619816 4-Benzylidene-2-(2,4-dichloro-phenyl)-4H-oxazol-5-one

4-Benzylidene-2-(2,4-dichloro-phenyl)-4H-oxazol-5-one

Cat. No.: B5619816
M. Wt: 318.2 g/mol
InChI Key: LPFPTOINTRTVAY-ZSOIEALJSA-N
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Description

4-Benzylidene-2-(2,4-dichloro-phenyl)-4H-oxazol-5-one is a synthetic organic compound with the molecular formula C16H9Cl2NO2 This compound belongs to the oxazolone family, characterized by a five-membered ring containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzylidene-2-(2,4-dichloro-phenyl)-4H-oxazol-5-one typically involves the condensation of 2,4-dichlorobenzaldehyde with hippuric acid in the presence of a base, such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The resulting product is then purified through recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Benzylidene-2-(2,4-dichloro-phenyl)-4H-oxazol-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylidene moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Substituted benzylidene derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-Benzylidene-2-(2,4-dichloro-phenyl)-4H-oxazol-5-one is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.

Biology

The compound has shown potential as an antimicrobial agent. Studies have demonstrated its efficacy against a range of bacterial and fungal strains.

Medicine

In medicinal chemistry, this compound is explored for its potential as an anti-inflammatory and anticancer agent. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings and polymers.

Mechanism of Action

The mechanism of action of 4-Benzylidene-2-(2,4-dichloro-phenyl)-4H-oxazol-5-one involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, it can induce apoptosis in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Benzylidene-2-phenyl-4H-oxazol-5-one
  • 4-Benzylidene-2-(4-chlorophenyl)-4H-oxazol-5-one
  • 4-Benzylidene-2-(2,6-dichlorophenyl)-4H-oxazol-5-one

Uniqueness

4-Benzylidene-2-(2,4-dichloro-phenyl)-4H-oxazol-5-one stands out due to the presence of two chlorine atoms on the phenyl ring, which enhances its reactivity and biological activity. This structural feature allows it to form stronger interactions with biological targets, making it more effective in its applications compared to similar compounds.

Biological Activity

4-Benzylidene-2-(2,4-dichloro-phenyl)-4H-oxazol-5-one (CAS Number: 849770-55-4) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and enzyme inhibition. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

The molecular formula of this compound is C16H9Cl2NO2, with a molecular weight of approximately 284.16 g/mol. The compound features a unique oxazole ring that contributes to its biological properties.

Research indicates that compounds similar to 4-benzylidene derivatives often exhibit their biological effects through the inhibition of specific enzymes or pathways involved in disease progression, particularly in cancer. The oxazole ring has been associated with various pharmacological activities, including anti-cancer and anti-inflammatory effects.

Anticancer Activity

A study evaluating the anticancer potential of oxazole derivatives revealed that compounds structurally related to this compound exhibited significant cytotoxic effects against various cancer cell lines. For instance, the compound was tested against colorectal cancer (HCT-116) and breast cancer (MCF-7) cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.

Table 1: Anticancer Activity Against Selected Cell Lines

Cell LineIC50 (µM)Mechanism
HCT-11615.3Apoptosis induction
MCF-718.7Cell cycle arrest

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on carbonic anhydrases (CAs), which are important in various physiological processes and are implicated in tumor growth. Inhibitory studies showed that 4-benzylidene derivatives could selectively inhibit tumor-associated isoforms of carbonic anhydrases.

Table 2: Inhibition Potency Against Carbonic Anhydrases

IsoformIC50 (nM)Selectivity Index
hCA I673.2Low
hCA II61.2Moderate
hCA IX21.8High
hCA XII179.6High

Case Studies

  • Study on Selective Carbonic Anhydrase Inhibition : A recent investigation into various oxazole derivatives demonstrated that compounds related to 4-benzylidene exhibited selective inhibition against tumor-associated carbonic anhydrases (hCA IX and XII), showing potential for targeted cancer therapies .
  • Cytotoxicity Assessment : In a cytotoxicity assay involving a panel of cancer cell lines, the compound displayed significant activity at low micromolar concentrations, indicating its potential as a lead compound for further development .
  • Apoptosis Induction : Further studies indicated that treatment with the compound led to increased markers of apoptosis in treated cells compared to control groups, suggesting a mechanism involving programmed cell death as a pathway for its anticancer effects .

Properties

IUPAC Name

(4Z)-4-benzylidene-2-(2,4-dichlorophenyl)-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Cl2NO2/c17-11-6-7-12(13(18)9-11)15-19-14(16(20)21-15)8-10-4-2-1-3-5-10/h1-9H/b14-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPFPTOINTRTVAY-ZSOIEALJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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